molecular formula C21H36 B1583746 Pentadecylbenzene CAS No. 2131-18-2

Pentadecylbenzene

Cat. No.: B1583746
CAS No.: 2131-18-2
M. Wt: 288.5 g/mol
InChI Key: JIRNEODMTPGRGV-UHFFFAOYSA-N
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Description

Pentadecylbenzene (CAS 2131-18-2), also known as 1-Phenylpentadecane, is a high-molecular-weight alkylbenzene with the formula C21H36 and a molecular weight of 288.51 g/mol . This compound is characterized as a colorless to light yellow clear liquid at room temperature, though it has a melting point of approximately 22 °C . It has a high boiling point of 373 °C, a flash point of around 167 °C, and a density of 0.86-0.9 g/cm³, making it a stable compound for various experimental conditions . In scientific research, this compound serves as a critical model compound for probing complex reaction pathways. A primary application is in the petroleum industry, where it is used to study the pyrolysis behavior and stability of asphaltenes, a heavy fraction of crude oil . Research has demonstrated that the thermolysis of n-Pentadecylbenzene at temperatures between 375-450 °C follows first-order kinetics and a free-radical mechanism, primarily yielding product pairs like toluene with 1-tetradecene and styrene with n-tridecane . This provides invaluable insights into the cracking mechanisms of alkyl-aromatic moieties present in fossil fuels. Furthermore, high-molecular-weight normal alkylbenzenes, including this compound, are naturally occurring constituents of crude oils, and their distribution is studied in geochemistry to understand the origin and evolution of petroleum . This product is offered at a high purity of >98.0% (GC) and is intended for research and development use in a laboratory setting only . It is not intended for medicinal, household, or other uses. Researchers should consult the safety data sheet prior to use and handle this irritant compound with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentadecylbenzene
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InChI

InChI=1S/C21H36/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21-19-16-14-17-20-21/h14,16-17,19-20H,2-13,15,18H2,1H3
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InChI Key

JIRNEODMTPGRGV-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCC1=CC=CC=C1
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Molecular Formula

C21H36
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DSSTOX Substance ID

DTXSID5051860
Record name Pentadecylbenzene
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Molecular Weight

288.5 g/mol
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Physical Description

mp = 22 deg C; [HSDB] Liquid; [MSDSonline], Solid
Record name Pentadecylbenzene
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Boiling Point

373 °C
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Density

0.8548 @ 20 °C
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Vapor Pressure

0.0000072 [mmHg], 7.2X10-6 mm Hg @ 25 °C
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CAS No.

2131-18-2, 68890-99-3
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Melting Point

22 °C
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Synthetic Methodologies and Chemical Transformations

Classical and Contemporary Synthesis Routes of Pentadecylbenzene

The synthesis of this compound can be achieved through various pathways, with a significant focus on utilizing renewable feedstocks like Cashew Nut Shell Liquid (CNSL).

Synthesis from Cashew Nut Shell Liquid (CNSL)

CNSL is a readily available and cost-effective byproduct of the cashew industry, making it an attractive starting material for the synthesis of this compound and its derivatives. researchgate.net Cardanol (B1251761), a major component of CNSL, is a key precursor in these synthetic routes. researchgate.net

One of the early methods to obtain a saturated pentadecyl side chain involved the reduction of methylcardanol. Samples of methylcardanol, when subjected to reduction, can yield 3-pentadecylanisole with a high degree of purity, confirming the saturation of the alkyl chain. scribd.com

The synthesis often begins with the hydrogenation of cardanol to produce 3-pentadecylphenol (B1217947), which has a saturated alkyl chain. semanticscholar.org This saturated intermediate is crucial for preventing undesirable side reactions that can occur with the unsaturated side chains present in natural cardanol. semanticscholar.orgresearchgate.net From 3-pentadecylphenol, the phenolic hydroxyl group can be removed through dehydroxylation to yield this compound. google.com

Further derivatization of cardanol can also lead to this compound-based structures. For instance, reacting 3-pentadecylphenol with 1,2-dibromoethane (B42909) can produce 1-(2-bromoethoxy)-3-pentadecylbenzene. thieme-connect.com

This compound derived from CNSL can be further functionalized to produce valuable monomers for polymer synthesis. researchgate.net A common pathway involves the nitration of this compound, followed by the reduction of the nitro groups to form diamines. researchgate.net For example, this compound can be nitrated using a mixture of fuming nitric acid and acetic anhydride (B1165640) to produce 1-nitro-4-pentadecylbenzene. researchgate.netresearchgate.net This nitro derivative is then reduced to 4-pentadecylaniline (B3279122) using hydrazine (B178648) hydrate (B1144303) and a palladium on carbon (Pd/C) catalyst. researchgate.netresearchgate.net A four-step process starting from hydrogenated cardanol has been developed to synthesize 4-pentadecylbenzene-1,3-diamine. researchgate.net

Utilizing Cardanol Derivatives

Hydrogenation-based Synthetic Approaches

Hydrogenation is a key step in many synthetic routes to this compound, primarily to saturate the unsaturated side chains of cardanol, which is extracted from CNSL. This process yields 3-n-pentadecylphenol, a more stable intermediate for further reactions. scribd.com The hydrogenation of cardanol is a well-established industrial process. google.com Subsequently, the benzene (B151609) ring of this compound can be hydrogenated to form pentadecylcyclohexane.

Functionalization and Derivatization of this compound

The aromatic ring of this compound is amenable to various electrophilic substitution reactions, allowing for the introduction of different functional groups.

Table 1: Functionalization Reactions of this compound

Reaction Reagents Product
Friedel-Crafts Acylation Acetyl chloride, Lewis acid (e.g., AlCl₃) 4'-pentadecylacetophenone
Sulfonation Fuming sulfuric acid or chlorosulfonic acid This compound sulfonic acid
Chloromethylation Formaldehyde (B43269), HCl, catalyst Chloromethylthis compound
Bromination Bromine Bromothis compound

Detailed research findings on these functionalization reactions include:

Friedel-Crafts Acylation: this compound can be acetylated, primarily at the para-position, using acetyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃). google.comgoogle.com This reaction produces 4'-pentadecylacetophenone, a precursor for synthesizing bisphenol compounds used in high-performance polymers. google.com

Sulfonation: The sulfonation of this compound can be carried out using fuming sulfuric acid to produce this compound sulfonic acid. google.comtandfonline.com Another method involves reacting 3-pentadecylphenol with sulfuric acid to yield 4-hydroxy pentadecyl benzene sulfonic acid, which is then neutralized. google.com Sulfonated derivatives of pentadecylphenyl acrylate (B77674) have also been synthesized using chlorosulfonic acid. rsc.org

Chloromethylation: this compound can undergo chloromethylation, a reaction that introduces a chloromethyl group onto the aromatic ring. google.com This process can be achieved by reacting this compound with formaldehyde and hydrogen chloride in the presence of a suitable catalyst. google.comresearchgate.net

Bromination: The bromination of this compound derivatives has been explored. For instance, 1-pentadecyl-3-phenoxybenzene, derived from 3-pentadecylphenol, can be brominated to produce brominated phenoxy compounds. google.com Specifically, 1-bromo-4-(4′-bromophenoxy)-2-pentadecylbenzene has been synthesized from CNSL-derived precursors. google.comindiascienceandtechnology.gov.inwipo.int

Nitration and Further Derivatization: As mentioned previously, this compound can be nitrated to form 1-nitro-4-pentadecylbenzene, which is a key intermediate for creating diamines used in the synthesis of polyimides and other polymers. researchgate.netresearchgate.net

These functionalization and derivatization reactions highlight the utility of this compound as a building block for a wide range of commercially important molecules, from surfactants to monomers for advanced polymers. google.commdpi.com

Introduction of Aromatic and Aliphatic Substituents

The this compound framework, primarily derived from 3-pentadecylphenol (a major component of cardanol), offers multiple sites for chemical functionalization. The phenolic hydroxyl group and the aromatic ring are the main reactive centers for introducing a variety of substituents.

Key transformations include:

Bromination : Selective bromination of the aromatic ring can be achieved using reagents like N-bromosuccinimide. For instance, 3-pentadecyl anisole (B1667542) (formed by protecting the hydroxyl group of 3-pentadecylphenol) can be selectively brominated at the para position to the methoxy (B1213986) group. researchgate.netresearchgate.net Further bromination can lead to di- and tri-bromo derivatives.

Methylation : The phenolic hydroxyl group is commonly protected as a methyl ether (anisole) using reagents like methyl iodide or dimethyl sulfate (B86663) before performing other reactions on the aromatic ring. researchgate.netresearchgate.net

Phosphorylation : The hydroxyl group of cardanol can undergo phosphorylation, introducing phosphorus-containing moieties to the molecule. tandfonline.comcusat.ac.in This modification is particularly relevant for creating flame-retardant materials. cusat.ac.in

Cyanation : The synthesis of 1-cyanato-3-pentadecylbenzene from 3-pentadecyl phenol (B47542) introduces a cyanate (B1221674) ester group, a reactive functional group for developing thermosetting resins. rsc.org

Etherification : The phenoxide salt of 3-pentadecylphenol can react with various alkyl halides, such as 1,2-dibromoethane, to form ether-linked derivatives like 1-(2-bromoethoxy)-3-pentadecyl benzene, which serves as a key intermediate for further functionalization. ias.ac.in

These fundamental reactions pave the way for creating a diverse library of this compound derivatives, each serving as a building block for more complex structures.

Synthesis of this compound Derivatives for Polymer Applications

The long pentadecyl chain imparts unique properties such as flexibility, processability, and solubility to otherwise rigid polymer backbones. researchgate.netresearchgate.net This has driven extensive research into creating difunctional monomers from this compound for use in high-performance polymers. google.comtechex.in

Aromatic polyamides and polyimides are known for their high thermal stability but often suffer from poor solubility, which complicates their processing. The introduction of a pendent pentadecyl chain via a custom-synthesized diamine monomer significantly improves the solubility of these polymers in organic solvents. researchgate.netmdpi.com

The key monomer, 4-pentadecylbenzene-1,3-diamine , is synthesized from 3-pentadecylphenol. researchgate.net This diamine can then be used in polycondensation reactions with various commercially available aromatic diacids or their derivatives. The resulting polyamides exhibit improved processability without compromising thermal stability. researchgate.netmdpi.com

Diamine MonomerAromatic Diacid MonomerResulting Polymer TypeReference
4-Pentadecylbenzene-1,3-diamineBiphenyl-4,4′-dicarboxylic acidAromatic Polyamide researchgate.netmdpi.com
4-Pentadecylbenzene-1,3-diamine4,4′-Oxybisbenzoic acidAromatic Polyamide researchgate.netmdpi.com
4-Pentadecylbenzene-1,3-diamineTerephthalic acidAromatic Polyamide researchgate.netmdpi.com
4-Pentadecylbenzene-1,3-diamineIsophthalic acidAromatic Polyamide researchgate.netmdpi.com
4-Pentadecylbenzene-1,3-diamineTrimellitic anhydrideDiimide Dicarboxylic Acid (monomer for Poly(esterimide)s) researchgate.net

Dibrominated phenoxy compounds are valuable as precursors for a wide range of difunctional monomers used in condensation polymerizations. google.com A novel compound, 1-bromo-4-(4′-bromophenoxy)-2-pentadecylbenzene , has been synthesized from CNSL. google.com

The synthesis is a multi-step process:

Protection : The phenolic hydroxyl group of 3-pentadecylphenol is protected via methylation to form 3-pentadecyl anisole. researchgate.net

Bromination : The 3-pentadecyl anisole is selectively brominated to yield 4-bromo-3-pentadecyl anisole. researchgate.net

Ullmann Etherification : The brominated intermediate is reacted with 4-methoxyphenol (B1676288) in a copper-catalyzed Ullmann etherification reaction. researchgate.net

Demethylation : The resulting dimethoxy compound is demethylated to afford the target bisphenol, 4-(4-hydroxyphenoxy)-3-pentadecylphenol. researchgate.net

Final Bromination : This bisphenol can then be further transformed into the target dibromo compound, 1-bromo-4-(4′-bromophenoxy)-2-pentadecylbenzene. google.com

These brominated compounds are versatile starting materials for creating other monomers like diamines, dicarboxylic acids, and diphenols, which are essential for producing high-performance polymers. google.com

Polyurethanes are a significant class of polymers, and their properties can be tailored by carefully selecting the polyol and diisocyanate monomers. emerald.com Cardanol, the primary component of distilled CNSL, serves as an excellent starting material for creating unique polyols. google.comrsc.org These cardanol-based polyols, which contain the pentadecylphenyl group, can be reacted with various diisocyanates to produce polyurethanes with enhanced flexibility and hydrophobicity. emerald.comresearchgate.net

The synthesis typically involves converting cardanol into a polyol through methods like epoxidation followed by hydrolysis. emerald.comresearchgate.net This synthesized polyol is then reacted with a diisocyanate in the presence of a catalyst to form the polyurethane network. scholarsresearchlibrary.comjocpr.com Both rigid and flexible polyurethanes can be produced by adjusting the formulation, for example, by including other polyols like polypropylene (B1209903) glycol. researchgate.netscholarsresearchlibrary.com

Diisocyanate TypeCommon ExamplesResulting Polyurethane CharacteristicsReference
AromaticToluene (B28343) diisocyanate (TDI), Diphenylmethane diisocyanate (MDI)Provides rigidity and strength. Can be prone to yellowing upon light exposure. emerald.comresearchgate.netjocpr.com
AliphaticHexamethylene diisocyanate (HDI), Isophorone diisocyanate (IPDI)Imparts flexibility and light stability (non-yellowing). emerald.comresearchgate.netscholarsresearchlibrary.com
Brominated Phenoxy Compounds as Precursors

Formation of Surfactants and Amphiphilic Compounds

The amphiphilic nature of this compound derivatives, possessing a long hydrophobic alkyl tail and a modifiable hydrophilic aromatic head, makes them ideal precursors for surfactants. solubilityofthings.comrsc.org By introducing different functional groups to the phenolic ring of cardanol, a full spectrum of anionic, cationic, and non-ionic surfactants can be synthesized. rsc.orgmdpi.com

Anionic Surfactants : The most common method for producing anionic surfactants from this compound precursors is through sulfonation. rsc.orgtandfonline.com Hydrogenated cardanol (3-pentadecylphenol) is reacted with a sulfonating agent like sulfuric acid to introduce a sulfonic acid group onto the aromatic ring, typically at the para-position to the hydroxyl group, yielding 4-hydroxy pentadecyl benzene sulfonic acid. google.com This acid is then neutralized with an alkali to form the corresponding salt, which functions as the active surfactant. google.com An alternative route involves reacting the phenoxide salt of cardanol with ethylene (B1197577) sulfate to produce a sulfate-based anionic surfactant, a method that can preserve unsaturation in the alkyl chain. google.com

Cationic Surfactants : Cationic surfactants are primarily synthesized by introducing a quaternary ammonium (B1175870) group. A common strategy involves a two-step process: first, an intermediate such as 1-(allyloxy)-3-pentadecylbenzene or 1-(2-bromoethoxy)-3-pentadecyl benzene is formed from 3-pentadecylphenol. ias.ac.inrsc.orgmdpi.com This intermediate is then reacted with a tertiary amine (e.g., N-methylimidazole, pyridine, N-methyl morpholine) in a quaternization reaction to yield the final cationic surfactant. ias.ac.inrsc.org

Quaternizing AgentResulting Cationic Head GroupReference
PyridinePyridinium ias.ac.inrsc.org
N-methylimidazoleImidazolium rsc.orgmdpi.com
TrimethylamineTrimethyl ammonium ias.ac.in
TriethylamineTriethyl ammonium ias.ac.in
N-methyl morpholineN-methyl morpholinium ias.ac.in
N-methyl piperidineN-methyl piperidinium ias.ac.in

Non-ionic Surfactants : Non-ionic surfactants are typically produced through ethoxylation. rsc.org In this process, the phenolic hydroxyl group of cardanol (or hydrogenated cardanol) reacts with reagents like ethylene oxide or ethylene carbonate. rsc.orggoogle.com This reaction adds a chain of polyethylene (B3416737) glycol (polyoxyethylene) units to the molecule, which acts as the hydrophilic head. The length of this ethoxy chain can be controlled to fine-tune the surfactant's properties. brunel.ac.uk

Micelle Formation and Solution Behavior

The solution behavior of this compound derivatives, particularly its sulfonated form (sodium this compound sulfonate), is characterized by its surfactant properties. As an amphiphilic molecule, it possesses a long hydrophobic pentadecyl chain and a hydrophilic sulfonate group attached to the benzene ring. This structure allows it to form micelles in aqueous solutions. solubilityofthings.comtandfonline.com

Micelles are aggregates of surfactant molecules dispersed in a liquid, where the hydrophobic tails are oriented inward, away from the aqueous solvent, and the hydrophilic heads form the outer surface. scholarsresearchlibrary.com The concentration at which these structures begin to form is known as the Critical Micelle Concentration (CMC). For linear alkylbenzene sulfonates (LAS), the CMC is influenced by the length of the alkyl chain; it generally decreases as the molecular weight and thus the hydrophobicity of the alkyl chain increases. ulisboa.pt This is because longer chains have a greater tendency to self-associate to minimize their contact with water. ulisboa.pt

Research has been conducted on sodium this compound sulfonate to understand its partitioning, interfacial tension, and solubilizing properties. tandfonline.com Studies using molecular dynamics have simulated the process of micelle formation, showing that micelles are formed via the creation of smaller premicellar associates. researchgate.net In solutions of sodium this compound sulfonate, these associates gradually grow into stable micelles. researchgate.net The addition of electrolytes, such as sodium chloride, can affect the solution behavior, sometimes leading to the "salting out" of the surfactant, though the presence of co-solvents like n-butanol can mitigate this effect. acs.orgresearchgate.net

The table below shows the relationship between alkyl chain length and CMC for various sodium linear alkylbenzene sulfonates at 25°C, illustrating the trend of decreasing CMC with increasing chain length. who.int

Alkyl Chain LengthCritical Micelle Concentration (CMC) x 10⁻³ (mol/L)
105.8
121.1
140.24
150.11

Data sourced from Ohki & Tokiwa (1970) as cited in EHC 169. who.int

Sustainable and Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, significant efforts have been directed toward developing sustainable synthetic routes for this compound and its derivatives. These approaches focus on utilizing renewable feedstocks, avoiding hazardous reagents, and improving process efficiency to minimize environmental impact. mdpi.comrsc.org

A primary sustainable route for synthesizing this compound precursors involves the use of Cashew Nut Shell Liquid (CNSL), a non-edible byproduct of the cashew industry. researchgate.netacs.org CNSL is an abundant and low-cost renewable resource. researchgate.net

Technical grade CNSL is primarily composed of cardanol, a phenolic lipid that has a C15 alkyl chain with varying degrees of unsaturation. mdpi.comacs.org Cardanol serves as a key starting material. researchgate.netsemanticscholar.org The synthesis process typically involves the hydrogenation of cardanol to produce 3-pentadecylphenol, which has a saturated pentadecyl chain. acs.org This saturated derivative, 3-pentadecylphenol, is a direct precursor that can be further modified to yield this compound or other functionalized compounds. researchgate.net The use of CNSL provides a bio-based alternative to petroleum-derived feedstocks for producing the alkylbenzene structure. rsc.orgacs.org

This compound derivatives can serve as precursors for the synthesis of specialty diisocyanates, such as 2,4-diisocyanato-1-pentadecylbenzene. mdpi.comresearchgate.netresearchgate.net Traditional isocyanate production relies on the use of phosgene (B1210022), a highly toxic and corrosive gas, which poses significant environmental and safety risks. acs.orgionike.com

Green chemistry approaches focus on non-phosgene routes. researchgate.netacs.org One of the most viable laboratory-scale methods is the Curtius rearrangement. acs.org This process avoids phosgene entirely. In this pathway, a dicarboxylic acid derived from the renewable feedstock is converted into a diacyl azide, which then rearranges upon heating to yield the diisocyanate. acs.orgscribd.com This method is a key example of a greener, safer alternative for producing bio-based diisocyanates from CNSL-derived precursors. acs.orgresearchgate.net Other non-phosgene methods that have been developed include the reductive or oxidative carbonylation of nitro or amine compounds, respectively, and routes using dimethyl carbonate or urea (B33335) as carbonyl sources. acs.orgnih.govresearchgate.net

Several environmental improvements have been implemented in the synthesis of this compound derivatives. A notable advancement is the development of solvent-free processes for sulfonation. For instance, the reaction of 3-N-pentadecylphenol with sulfuric acid can be conducted without organic solvents at temperatures between 100-150°C, achieving high yields (over 95%) of 4-hydroxy pentadecyl benzene sulfonic acid in a short time (45-55 minutes). This eliminates the cost and environmental impact associated with solvents like toluene or methylene (B1212753) chloride.

Other green chemistry strategies include the use of more environmentally benign solvents and reagents. For example, syntheses have been developed using dimethyl carbonate as a greener methylating agent or cyclopentyl methyl ether as a preferable solvent. joac.info In industrial-scale sulfonation of linear alkylbenzene (LAB), modern falling film reactors (FFR) using sulfur trioxide (SO3) gas have become the state-of-the-art technology. heraproject.comacs.org These reactors offer significant improvements in efficiency and conversion rates compared to older technologies, reducing waste and energy consumption. acs.org

Reaction Mechanisms and Kinetics

Pyrolysis of Pentadecylbenzene

The pyrolysis of this compound serves as a model for understanding the thermal cracking of more complex alkyl-aromatic compounds found in heavy crude oils and asphaltenes. researchgate.netscribd.com The process involves the breaking of chemical bonds at high temperatures, leading to the formation of a variety of smaller molecules.

The thermal degradation of this compound proceeds predominantly through a free-radical chain mechanism. ualberta.cauu.nl This mechanism involves a sequence of elementary steps that include initiation, propagation, and termination. uu.nl

The pyrolysis of hydrocarbons like this compound is widely accepted to occur via a free-radical chain reaction involving three key stages: initiation, propagation, and termination. ualberta.cauu.nl

Initiation: This first step involves the homolytic cleavage of a carbon-carbon (C-C) bond, which is typically the weakest bond in the molecule, to form two free radicals. uu.nlumich.edu In this compound, this occurs within the long alkyl chain. umich.edu

Propagation: These highly reactive radicals can then initiate a series of chain reactions. ualberta.ca A key propagation step is hydrogen abstraction, where a radical removes a hydrogen atom from another this compound molecule, creating a new radical and a stable molecule. uu.nlumich.edu This new radical can then undergo β-scission, where the C-C bond beta to the radical center breaks, yielding an olefin and a new, smaller radical. ualberta.ca This new radical can continue the chain reaction.

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product. ualberta.caumich.edu This can occur through recombination or disproportionation reactions. umich.edu

A simplified representation of these steps for a generic alkane (M) is shown below:

Initiation: M → 2 R•

Propagation:

Hydrogen abstraction: R• + M → RH + M•

β-scission: M• → R• + Olefin

Termination: Radical + Radical → Non-radical products ualberta.ca

The pyrolysis of this compound results in a complex mixture of products. However, these products can be grouped into "lumps" based on their formation pathways. The primary reaction pathway leads to two main product pairs: toluene (B28343) and 1-tetradecene (B72687), and styrene (B11656) and n-tridecane. researchgate.netumich.edu

The formation of these products can be explained by the free-radical mechanism. For instance, the formation of toluene and 1-tetradecene is a major pathway. umich.edu This occurs through the β-scission of a specific this compound radical, which results in the formation of a stable benzyl (B1604629) radical and 1-tetradecene. umich.edu The benzyl radical can then abstract a hydrogen atom to form toluene. Similarly, the formation of styrene and tridecane (B166401) constitutes another significant product pair. researchgate.net In addition to these major products, a variety of other n-alkanes, α-olefins, phenylalkanes, and phenylolefins are formed in smaller quantities. researchgate.net

ReactantMajor Product Pair 1Major Product Pair 2Minor Products
This compoundToluene + 1-TetradeceneStyrene + n-Tridecanen-alkanes, α-olefins, phenylalkanes, phenylolefins

Kinetic modeling is a powerful tool for understanding and predicting the outcomes of complex reaction systems like this compound pyrolysis. These models can range from simplified analytical expressions to detailed numerical simulations. researchgate.netscispace.com

Both analytical and numerical models are employed to describe the kinetics of hydrocarbon pyrolysis. researchgate.netscispace.com

Analytical Models: These models often use simplifying assumptions, such as the long-chain approximation, to derive mathematical expressions for reaction rates and product selectivities. researchgate.net For this compound pyrolysis, the reaction has been modeled as three coupled parallel chains, which allows for the lumping of products and simplification of the complex reaction network. umich.eduumich.edu

Numerical Models: With the advancement of computational power, numerical models that incorporate hundreds of elementary reactions have become feasible. researchgate.net These models, often based on free-radical reaction schemes, can provide a more detailed and accurate description of the pyrolysis process. researchgate.netarxiv.org The development of these models relies on the availability of accurate rate constants for the elementary reactions, which can be obtained from experiments or theoretical calculations. researchgate.net

The use of computational fluid dynamics (CFD) in conjunction with detailed kinetic models allows for the simulation of pyrolysis in realistic reactor geometries, capturing the interplay between chemical reactions and transport phenomena. arxiv.orgacs.org

Temperature and reaction time are critical parameters that significantly influence the product distribution and conversion in this compound pyrolysis. scirp.orgmdpi.com

The pyrolysis of this compound has been studied over a range of temperatures, typically from 375 to 450°C. researchgate.net As the temperature increases, the rate of pyrolysis also increases, leading to a higher conversion of the reactant in a given amount of time. scirp.org The thermolysis of this compound has been shown to be a first-order reaction, with Arrhenius parameters determined as an activation energy (Ea) of 55.45 kcal/mol and a pre-exponential factor (log A) of 14.04 s⁻¹. researchgate.net

The residence time, or the amount of time the molecules spend at the reaction temperature, also plays a crucial role. scirp.org At shorter reaction times, the primary products are favored. However, as the reaction time increases, these primary products can undergo secondary reactions, leading to a more complex product mixture. umich.edu For example, at longer batch holding times during the pyrolysis of a similar compound, products resulting from the cleavage of strong aryl-alkyl bonds become more significant. umich.edu

ParameterEffect on Pyrolysis
Temperature Increasing temperature increases the reaction rate and conversion. scirp.org
Reaction Time Longer reaction times can lead to secondary reactions and a more complex product distribution. umich.edu

Kinetic Modeling of Thermal Decomposition

Analytical and Numerical Models for Hydrocarbon Pyrolysis

Oxidative Degradation Mechanisms

Oxidative processes play a significant role in the transformation of this compound in the environment. These reactions primarily involve atmospheric and abiotic pathways.

In the atmosphere, vapor-phase n-pentadecylbenzene is subject to degradation through reactions with photochemically-produced hydroxyl radicals (•OH). nih.gov The estimated rate constant for this vapor-phase reaction is 2.4 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov This reaction leads to an atmospheric half-life of approximately 16 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cubic centimeter. nih.gov Due to its vapor pressure of 7.2 x 10⁻⁶ mm Hg at 25°C, n-pentadecylbenzene is expected to exist in both the vapor and particulate phases in the ambient atmosphere. nih.gov The particulate-phase compound can be removed from the air through wet and dry deposition. nih.gov

The degradation process is initiated by the abstraction of a hydrogen atom from the alkyl chain or addition to the aromatic ring by the hydroxyl radical, leading to the formation of various oxygenated products. This initial step is crucial for the subsequent breakdown of the molecule in the atmosphere.

Table 1: Atmospheric Degradation Data for n-Pentadecylbenzene

ParameterValueReference
Vapor Pressure (25°C)7.2 x 10⁻⁶ mm Hg nih.gov
OH Radical Reaction Rate Constant (25°C)2.4 x 10⁻¹¹ cm³/molecule-sec nih.gov
Estimated Atmospheric Half-life16 hours nih.gov

Beyond atmospheric reactions, this compound can undergo other abiotic degradation processes. However, it is not expected to undergo hydrolysis in the environment because it lacks hydrolyzable functional groups. nih.gov The primary abiotic degradation pathway remains its reaction with hydroxyl radicals in the atmosphere. nih.gov Other potential but less significant abiotic reactions could include direct photolysis, although this is generally a slower process for alkylbenzenes compared to reaction with hydroxyl radicals.

Atmospheric Degradation via Hydroxyl Radicals

Biodegradation Pathways and Mechanisms

Microbial activity is a key factor in the environmental fate of this compound, particularly in aquatic and soil environments.

This compound is considered to be readily biodegradable by microorganisms. nih.gov In soil, its fate is significantly influenced by its high log Koc value of 6.5, which suggests it will be immobile and adsorb to soil particles. nih.gov While volatilization from moist soil surfaces is an expected fate process based on its Henry's Law constant, this process is likely attenuated by adsorption. nih.gov

The biodegradation of linear alkylbenzenes (LABs), including this compound, is a well-documented process. iranpetroleum.co Microorganisms, such as certain bacteria, can utilize the alkyl chain as a carbon source. The degradation often initiates with the oxidation of the terminal methyl group of the alkyl chain, followed by subsequent beta-oxidation cycles to shorten the chain.

River die-away tests have demonstrated that alkylbenzenes, including n-pentadecylbenzene, are readily biodegradable in aquatic environments. nih.gov For C10 to C13 isomers of alkylbenzenes, half-lives ranging from 1.7 to 11.4 days have been observed in river water. nih.gov Another study on C11 isomers reported half-lives of 1.8 to 10.2 days in river water. nih.gov These tests simulate the natural degradation process in a riverine environment and indicate a relatively rapid removal of these compounds. nih.govnih.gov

Table 2: Biodegradation Half-Lives of Alkylbenzenes in River Water

Alkylbenzene IsomersHalf-Life Range (days)Reference
C10-C131.7 - 11.4 nih.gov
C111.8 - 10.2 nih.gov

Microbial Degradation in Environmental Matrices

Other Significant Chemical Reactions and Mechanisms

This compound can participate in a variety of other chemical reactions, often utilized in industrial synthesis. Under specific conditions, it can undergo reactions such as oxidation, sulfonation, and halogenation. iranpetroleum.co These reactions are fundamental in the production of linear alkylbenzene-based detergents. iranpetroleum.co

For instance, the sulfonation of the benzene (B151609) ring is a key step in producing linear alkylbenzene sulfonates (LAS), which are widely used as surfactants. The pyrolysis of n-pentadecylbenzene has also been studied to understand the reaction pathways of asphaltenes. acs.orgumich.edu

Furthermore, derivatives of this compound have been synthesized for various applications. For example, 4-pentadecylbenzene-1,3-diamine has been used in the synthesis of new aromatic polyamides and polyazomethines. researchgate.net The synthesis of urea (B33335) and thiourea (B124793) derivatives of anacardic acid, which contains a pentadecyl chain, has also been reported. scirp.org

Advanced Analytical Methodologies for Characterization

Spectroscopic Techniques

Spectroscopic methods are fundamental in elucidating the structural features of pentadecylbenzene by examining the interaction of the molecule with electromagnetic radiation.

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the different types of protons and their neighboring environments within the this compound molecule. The ¹H NMR spectrum of this compound typically exhibits characteristic signals for both the aromatic and the long alkyl chain protons.

The aromatic protons of the benzene (B151609) ring usually appear as a multiplet in the region of δ 6.8–7.2 ppm. vulcanchem.com The protons of the extensive pentadecyl chain resonate at lower chemical shifts. Specifically, the terminal methyl (CH₃) group protons typically produce a triplet signal around δ 0.8-0.9 ppm. The methylene (B1212753) (CH₂) groups of the alkyl chain show a series of signals between δ 1.2-1.6 ppm, with the methylene group directly attached to the benzene ring appearing slightly further downfield. vulcanchem.com

Table 1: ¹H NMR Spectral Data for this compound

Proton Type Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons 6.8 - 7.2 Multiplet
Alkyl Chain Protons 0.8 - 1.6 Multiplet

This table provides generalized data; actual spectra may vary based on solvent and instrument conditions.

Detailed analysis of these signals, including their integration and coupling patterns, allows for the unambiguous assignment of the proton signals to their respective positions in the molecule, confirming the presence of both the phenyl group and the C₁₅H₃₁ alkyl chain.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the total number of carbon atoms and their chemical environments.

The spectrum will show signals corresponding to the aromatic carbons and the carbons of the pentadecyl chain. The aromatic carbons typically resonate in the downfield region of the spectrum, while the aliphatic carbons of the long alkyl chain appear in the upfield region. The specific chemical shifts provide evidence for the substitution pattern on the benzene ring and the structure of the alkyl side chain.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Aromatic Carbons 125 - 145
Alkyl Chain Carbons 14 - 36

Note: These are predicted values and can vary. Experimental verification is crucial.

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The FTIR spectrum of this compound displays characteristic absorption bands that confirm its chemical structure.

Key vibrational frequencies observed in the FTIR spectrum include:

C-H stretching vibrations from the alkyl chain, typically appearing in the 2850–2950 cm⁻¹ region. vulcanchem.com

Aromatic C-H stretching vibrations are usually observed around 3000-3100 cm⁻¹.

Aromatic C-C stretching vibrations within the benzene ring give rise to absorptions around 1450–1600 cm⁻¹. vulcanchem.com

C-H bending vibrations for the alkyl chain are also present at lower frequencies.

The presence of these specific absorption bands provides strong evidence for the coexistence of an aromatic ring and a long aliphatic chain in the molecule. vulcanchem.com

Table 3: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Frequency Range (cm⁻¹)
Alkyl C-H Stretching 2850 - 2950
Aromatic C-H Stretching 3000 - 3100
Aromatic C=C Stretching 1450 - 1600

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Visible spectrum is primarily dictated by the benzene ring, which contains a chromophore that absorbs ultraviolet light. Typical UV-Vis spectra of alkylbenzenes show absorption bands characteristic of the π-π* transitions of the aromatic system. mdpi.com These absorptions are often observed in the near-ultraviolet region. scielo.br The presence of the long alkyl chain has a minor effect on the position of these absorption bands. The optical band gap of materials containing this compound has been calculated from UV absorption data. ncl.res.in

Proton NMR (¹H NMR) for Structural Elucidation

Fourier Transform Infrared (FTIR) Spectroscopy

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures or natural sources, as well as for assessing its purity.

Gas chromatography (GC) is a suitable technique for the analysis of volatile compounds like this compound. sigmaaldrich.comcalpaclab.com In GC, the compound is vaporized and passed through a column, and its retention time is used for identification and quantification. The purity of this compound can be determined to be greater than 98.0% by GC. Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry, allowing for the definitive identification of this compound in complex mixtures. nih.gov

High-performance liquid chromatography (HPLC) is another powerful separation technique that can be employed, particularly for less volatile derivatives or when analyzing mixtures. sigmaaldrich.com Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common mode for separating alkylbenzenes. researchgate.net For instance, a mixture containing this compound has been successfully separated using a gel copolymer filler in liquid chromatography. google.com The diffusion coefficients of this compound in various solvent mixtures, which is relevant to its chromatographic behavior, have also been studied. acs.org

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. When coupled with a mass spectrometer (MS), it becomes an indispensable tool for the identification and quantification of individual components within a mixture.

In the context of this compound, GC-MS plays a significant role. The gas chromatograph separates components of a mixture based on their interactions with a stationary phase within a column. youtube.com For instance, the use of a non-polar column is effective for separating non-polar analytes. youtube.com Once separated, the individual components enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint. youtube.com

Detailed Research Findings:

Identification in Natural Products: GC-MS has been successfully used to identify this compound in extracts from natural sources. For example, a study on the extracts of Cyrtocarpa procera Kunth led to the identification of this compound as one of the hydrocarbon derivatives present. nih.gov

Analysis of Complex Mixtures: In the analysis of complex hydrocarbon mixtures, such as those found in petroleum, traditional one-dimensional GC can face limitations due to co-elution, where multiple compounds exit the column at the same time. researchgate.net GC-MS helps to deconvolve these co-eluting peaks by providing mass spectral data for identification.

Derivatization for Analysis: In some cases, derivatization techniques are employed to enhance the volatility and thermal stability of analytes for GC-MS analysis. For example, in the analysis of lacquer films containing urushiol (B600771) (a related compound with a pentadecyl side chain), methylation was used to protect the urushiol molecule and enable its detection by pyrolysis-GC/MS.

Interactive Data Table: GC-MS Parameters for Wax Analysis

The following table outlines typical parameters used in the GC-MS analysis of plant epicuticular waxes, which can contain long-chain alkylbenzenes.

ParameterValue/Description
Instrument Gas Chromatograph-Mass Spectrometer (e.g., Bruker 450-GC and Bruker 320-MS)
Column Capillary column (e.g., BR-5MS, 30 m length, 0.25 µm inner diameter, 0.25 µm film thickness)
Carrier Gas Helium
Flow Rate 1.2 mL/min
Injector Temperature 280°C
Oven Temperature Program Initially 50°C for 2 min, then ramped to 200°C at 40°C/min and held for 2 min, finally ramped to 320°C at 3°C/min and held for 30 min. frontiersin.org
MS Transfer Line Temp. 280°C
Ion Source Temperature 250°C
Quadrupole Temperature 150°C
Ionization Energy 70 eV (Electron Impact)
MS Scan Range 50–650 m/z

Data sourced from a study on mango epicuticular wax. frontiersin.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique used for the separation, identification, and quantification of components in a mixture. It is particularly well-suited for compounds that are not sufficiently volatile for gas chromatography.

Detailed Research Findings:

Purity Assessment: HPLC is a standard method for assessing the purity of synthesized compounds. For example, the analytical standard for 5-pentadecylresorcinol, a derivative of this compound, is certified to have a purity of ≥95.0% as determined by HPLC.

Separation of Congeners: In the case of urushiol, which consists of a catechol ring with a C15 or C17 aliphatic side chain, HPLC is used to resolve the mixture into its individual congeners. Using a normal-phase silica (B1680970) column with a hexane (B92381):ethyl acetate (B1210297) gradient, monounsaturated, diunsaturated, and triunsaturated species can be isolated with high purity.

Preparative Chromatography: HPLC is not only an analytical tool but can also be used for preparative purposes. In the synthesis of polymers containing this compound units, column chromatography, a form of liquid chromatography, is used to purify the products. expresspolymlett.com

Interactive Data Table: HPLC Parameters for Urushiol Congener Separation

ParameterValue/Description
Technique Normal-Phase High-Performance Liquid Chromatography
Stationary Phase Silica Column
Mobile Phase Gradient of hexane and ethyl acetate
Gradient Program 95:5 to 70:30 (hexane:ethyl acetate) over 30 minutes
Result Separation of monounsaturated (Rt = 12.3 min), diunsaturated (Rt = 14.1 min), and triunsaturated (Rt = 16.8 min) congeners with >99% purity.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Comprehensive two-dimensional gas chromatography (GCxGC) is a high-performance analytical technique that provides significantly enhanced separation capacity compared to conventional GC. chromatographyonline.com It utilizes two columns with different stationary phases, subjecting the sample to two independent separation mechanisms. sepsolve.comwikipedia.org This technique is particularly powerful for the analysis of highly complex mixtures. chromatographyonline.comresearchgate.net

Detailed Research Findings:

Enhanced Resolution: GCxGC offers a much higher resolving power than single-column GC, making it ideal for analyzing complex samples like petroleum, which can contain tens of thousands of individual compounds. wikipedia.orgresearchgate.net This allows for the separation of previously unresolved co-eluting compounds. chromatographyonline.com

Structured Chromatograms: The data from a GCxGC analysis is typically presented as a two-dimensional contour plot, where compounds of similar chemical nature (e.g., compound classes) often appear in structured patterns. sepsolve.com This aids in the identification of compound families.

Application in Geochemistry: In the field of geochemistry, GCxGC is used to analyze complex biomarker assemblages in oils and rock extracts. It has proven superior to traditional GC-MS for resolving and identifying higher plant biomarkers, including isomers that are difficult to separate by other means. researchgate.net

Column Configurations: A typical GCxGC setup involves a long, non-polar primary column and a shorter, polar secondary column (normal-phase GCxGC). chromatographyonline.comsepsolve.com However, reversing this polarity (reversed-phase GCxGC) can be advantageous for certain separations. chromatographyonline.com A modulator is a critical component that traps and re-injects fractions from the first column onto the second. sepsolve.com

Other Characterization Techniques

Beyond chromatographic methods, a range of other analytical techniques are employed to characterize the morphological and elemental properties of materials derived from this compound.

X-ray Diffraction (XRD) Analysis for Crystalline Morphology

X-ray diffraction (XRD) is a powerful, non-destructive technique used to analyze the crystalline structure of materials. forcetechnology.com It works by directing an X-ray beam at a sample and measuring the scattered intensity of the emerging beam at different angles. forcetechnology.com The resulting diffraction pattern is unique to the crystalline phase(s) present, acting as a fingerprint for identification. forcetechnology.com

Detailed Research Findings:

Analysis of Polymers: In the study of aromatic polyamides and polyazomethines containing pentadecyl side chains, wide-angle X-ray diffraction patterns showed a broad halo, which is indicative of an amorphous polymer structure. researchgate.net However, these same polymers also displayed sharp reflections at small angles (2θ ≈ 3°), suggesting the formation of a layered structure due to the packing of the flexible pentadecyl chains. researchgate.net

Crystallinity of Nanocomposites: XRD has been used to study poly(imide-ether) nanocomposites. The results indicated a semi-crystalline pattern, which was attributed to the chain packaging and strong intermolecular interactions within the polymer. researchgate.net

Polycrystalline Powders: For porphyrin derivatives synthesized from cardanol (B1251761) (which contains a pentadecyl chain), XRD analysis revealed diffraction patterns typical of polycrystalline powders. mdpi.com

Scanning Electron Microscopy (SEM) for Material Morphology

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the sample's surface topography and composition.

Detailed Research Findings:

Surface Morphology of Polymers: SEM has been used to characterize the morphology of various polymers and their composites that include this compound derivatives. researchgate.netresearchgate.net

Characterization of Graphene Derivatives: In the synthesis of graphene derivatives from asphaltenes, SEM, in conjunction with Energy Dispersive Spectroscopy (EDS), was used to monitor the surface morphology and verify the elemental composition of the resulting materials. rsc.orgrsc.org The samples were typically mounted on aluminum holders and coated with gold to enhance conductivity for imaging. rsc.org

Epicuticular Wax Structure: SEM is a key tool for characterizing the microstructure of epicuticular waxes on fruits, which can contain long-chain hydrocarbons. frontiersin.org It can reveal the morphology of wax crystals, such as whether they are rod-like, platelets, or films. frontiersin.org

Elemental Analysis (e.g., CHNS)

Elemental analysis provides the percentage composition of elements like carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) within a sample. This information is fundamental for confirming the empirical formula of a newly synthesized compound and assessing its purity.

Detailed Research Findings:

Confirmation of Polymer Synthesis: In the synthesis of novel polyimides, polyamides, and polyazomethines containing this compound, CHNS elemental analysis is a standard characterization technique used alongside spectroscopic methods to confirm the structure of the synthesized materials. researchgate.netresearchgate.net

Analysis of Asphaltene Derivatives: The elemental composition of asphaltene and its carbonized products, such as graphene derivatives, has been determined using automated CHNS analyzers. rsc.orgrsc.org This analysis is crucial for understanding the changes in elemental composition that occur during thermal treatment. rsc.org

Applications in Materials Science and Engineering

Polymer Chemistry and Engineering

In polymer science, monomers derived from pentadecylbenzene are utilized to synthesize advanced polymers. The incorporation of the long pentadecyl side chain is a key strategy to improve the processability of otherwise intractable aromatic polymers, primarily by enhancing their solubility in common organic solvents without significantly compromising their desirable thermal and mechanical properties. researchgate.netmdpi.comgoogle.com

Derivatives of this compound, often sourced from the renewable feedstock cardanol (B1251761) (a primary component of cashew nut shell liquid), serve as crucial monomers for a variety of high-performance polymers. google.comresearchgate.nettechex.in These monomers, such as 4-pentadecylbenzene-1,3-diamine, can be transformed into diamines, diacids, diisocyanates, and other difunctional variants for use in polycondensation reactions. google.comresearchgate.nettechex.in

The synthesis of aromatic polyamides (aramids) and polyazomethines often yields materials with exceptional strength and thermal stability, but poor solubility makes them difficult to process. mdpi.comresearchgate.net Introducing a pentadecyl pendent group into the polymer backbone disrupts the chain packing and enhances solubility. mdpi.comresearchgate.netresearchgate.net

Researchers have successfully synthesized new aromatic polyamides and polyazomethines by the polycondensation of 4-pentadecylbenzene-1,3-diamine with various commercially available aromatic diacids and dialdehydes. researchgate.netgrafiati.com The resulting polymers demonstrated significantly improved solubility in organic solvents. researchgate.netresearchgate.netgrafiati.com For instance, polyamides derived from this diamine could be cast into flexible, transparent, and tough films from their solutions. researchgate.netresearchgate.net Similarly, polyazomethines could be formed into transparent, flexible, and stretchable films from chloroform (B151607) solutions. researchgate.netncl.res.in

The inherent viscosities for these modified polyamides were in the range of 0.35–0.56 dL/g, and for polyazomethines, 0.33–0.38 dL/g, indicating the formation of medium molecular weight polymers. researchgate.netresearchgate.netgrafiati.com

Polymer TypeMonomers UsedKey FindingsReference
PolyamidesDiamine: 4-pentadecylbenzene-1,3-diamine Diacids: Biphenyl-4,4′-dicarboxylic acid, 4,4′-oxybisbenzoic acid, Terephthalic acid, Isophthalic acidFormation of medium molecular weight polymers with improved solubility. Could be cast into tough, transparent films. researchgate.netresearchgate.netgrafiati.com
PolyazomethinesDiamine: 4-pentadecylbenzene-1,3-diamine Dialdehydes: Terephthaldehyde, IsophthaldehydeFormation of medium molecular weight polymers with enhanced solubility. Could be cast into flexible, stretchable films. researchgate.netgrafiati.com
(Co)polyazomethinesDiamine: 4-(4'-aminophenoxy)-2-pentadecylbenzenamine Dialdehydes: Terephthaldehyde (TPA), Isophthaldehyde (IPA), and mixturesFormation of medium to high molecular weight polymers soluble in common organic solvents. Exhibited good thermal stability. ncl.res.in

Aromatic polyimides are renowned for their outstanding thermal stability and mechanical strength, but their applications are often limited by poor solubility and high processing temperatures. researchgate.net The incorporation of this compound derivatives is a proven method to create more processable polyimides and related polymers. researchgate.net

A new diimide dicarboxylic acid, 2,2'-(4-pentadecyl-1,3-phenylene)bis(1,3-dioxoisoindoline-5-carboxylic acid), was synthesized from 4-pentadecylbenzene-1,3-diamine and trimellitic anhydride (B1165640). researchgate.net This monomer was then used to create a series of new aromatic poly(esterimide)s (PEIs) via polycondensation with various commercial bisphenols. researchgate.net The resulting PEIs had inherent viscosities ranging from 0.54 to 0.83 dL/g, indicating the formation of medium to high molecular weight polymers. researchgate.net These polymers were readily soluble in solvents like chloroform and N,N-dimethylacetamide (DMAc) and could be cast into tough, transparent, and flexible films. researchgate.net

Similarly, poly(amide-imide)s containing pendent pentadecyl chains have been synthesized, showing inherent viscosities between 0.37 and 1.23 dL/g and excellent solubility in polar aprotic solvents. researchgate.netresearchgate.net

Polymer TypePentadecyl-Containing MonomerCo-monomersKey PropertiesReference
Poly(esterimide)s (PEIs)2,2'-(4-pentadecyl-1,3-phenylene)bis(1,3-dioxoisoindoline-5-carboxylic acid)Various bisphenols (e.g., 4,4'-isopropylidenediphenol, 4,4'-oxydiphenol)Soluble in CHCl₃, DMAc, NMP; Formed tough, flexible films; Good thermal stability (T₁₀ up to 470°C). researchgate.net
Poly(amide-imide)sN,N′-(4-pentadecyl-1,3-phenylene)bis(4-aminobenzamide)Aromatic dianhydridesSoluble in DMAc, DMF, NMP, Pyridine; Formed tough, transparent films; Medium to high molecular weight. researchgate.netresearchgate.net

The push for sustainable polymers has led to the exploration of bio-based monomers for polyurethane synthesis. scribd.comresearchgate.net Cashew nut shell liquid (CNSL) has been used as a starting material to develop a diisocyanate monomer, 2,4-diisocyanato-1-pentadecylbenzene, which is a bio-based analogue of the widely used toluene (B28343) diisocyanate (TDI). scribd.com This monomer can be reacted with bio-based diols, such as 1,10-decanediol (B1670011) and 1,12-dodecanediol, to produce thermoplastic poly(ether urethane)s. scribd.com The use of such bio-based diisocyanates is a significant step toward creating polyurethanes with higher renewable content, addressing sustainability concerns associated with conventional petroleum-derived monomers. scribd.comresearchgate.net

The primary and most significant impact of incorporating pentadecyl side chains into rigid polymer backbones is the dramatic improvement of their solubility. researchgate.net This effect is often described as "internal plasticization," where the bulky, flexible aliphatic chains disrupt the regular, tight packing of the rigid polymer chains. ncl.res.in This disruption reduces strong intermolecular forces, creating more free volume and allowing solvent molecules to penetrate and dissolve the polymer more easily. mdpi.com

The presence of pendent pentadecyl chains consistently leads to enhanced solubility of high-performance polymers in a range of common organic solvents. researchgate.netresearchgate.net Aromatic polyamides, polyimides, and polyazomethines, which are typically only soluble in strong acids or aprotic polar solvents with the addition of salts, become soluble in less harsh solvents like chloroform (CHCl₃), tetrahydrofuran (B95107) (THF), pyridine, and m-cresol (B1676322) at room temperature when modified with these long alkyl side chains. researchgate.netresearchgate.netresearchgate.netncl.res.in This improved processability is crucial for applications that require solution-based processing, such as casting films or spinning fibers. researchgate.net

Polymer ClassSolubility StatusSolventsReference
PolyamidesSoluble at room temp or upon heatingN,N-dimethylacetamide (DMAc), 1-methyl-2-pyrrolidinone (B7775990) (NMP) researchgate.net
Soluble at room tempN,N-dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), m-cresol researchgate.netscribd.com
PolyazomethinesSoluble at room tempChloroform (CHCl₃), Dichloromethane, Tetrahydrofuran (THF), Pyridine, m-cresol researchgate.netncl.res.in
Poly(esterimide)s (PEIs)Readily solubleCHCl₃, THF, m-cresol, Pyridine, DMAc, NMP, Nitrobenzene researchgate.net
Poly(amide-imide)sSolubleDMAc, DMF, NMP, Pyridine researchgate.net

Influence of Pentadecyl Chains on Polymer Properties

Modification of Glass Transition Temperatures (Tg)

The incorporation of this compound derivatives into polymer structures has a notable effect on their glass transition temperatures (Tg), a critical factor in determining their processing conditions and service temperatures. The long, flexible pentadecyl side chain introduces free volume and increases segmental mobility, which typically lowers the Tg compared to analogous polymers without such bulky side groups.

Research on aromatic polyamides and poly(esterimide)s containing pendent pentadecyl chains demonstrates this principle. Polyamides synthesized from this compound-1,3-diamine and various aromatic diacids exhibit Tg values in the range of 169–215 °C. researchgate.netmdpi.com Similarly, new organosoluble aromatic poly(esterimide)s (PEIs) derived from a diamine containing a pendent pentadecyl chain show Tg values between 145 °C and 198 °C. researchgate.net This modification allows for the creation of high-performance polymers that are more easily processable without significantly compromising their desirable thermal properties at operating temperatures. researchgate.net

Table 1: Glass Transition Temperatures (Tg) of Polymers Incorporating this compound Derivatives

Polymer TypeThis compound Derivative UsedTg Range (°C)Reference
Aromatic PolyamidesThis compound-1,3-diamine169 - 215 researchgate.netmdpi.com
Aromatic Poly(esterimide)s (PEIs)Diamine with pendent pentadecyl chain145 - 198 researchgate.net
Thermal Stability Characteristics

Despite the introduction of aliphatic side chains, which can sometimes reduce thermal stability, polymers modified with this compound maintain a high degree of thermal resistance. researchgate.net Aromatic polyamides with these pendent chains are noted for their good thermal stability, with temperatures for 10% weight loss (T10) recorded in the range of 430–460 °C under a nitrogen atmosphere. researchgate.netmdpi.com

Aromatic poly(esterimide)s containing pentadecyl chains also exhibit excellent thermal stability, with T10 values between 450 °C and 470 °C. researchgate.net This indicates that the inherent stability of the main aromatic polymer backbone is largely retained, making these materials suitable for high-temperature applications. researchgate.netvulcanchem.com The presence of the long alkyl chain improves solubility and processability while preserving the essential thermal endurance required of high-performance polymers. vulcanchem.com

Table 2: Thermal Stability (T10) of Polymers with Pendent Pentadecyl Chains

Polymer TypeT10 Range (°C)AtmosphereReference
Aromatic Polyamides430 - 460Nitrogen researchgate.netmdpi.com
Aromatic Poly(esterimide)s (PEIs)450 - 470Nitrogen researchgate.net

Applications in Advanced Composites and Smart Materials

The advantageous properties of polymers derived from this compound, such as high thermal stability and improved processability, make them excellent candidates for use as matrices in advanced composite materials. researchgate.netmdpi.com These composites are crucial in industries like aerospace and electronics, where materials must be lightweight yet robust. mdpi.comresearchgate.net For instance, cyanate (B1221674) esters derived from this compound precursors are utilized in the preparation of composites for these high-tech sectors. researchgate.net

Furthermore, research is being conducted to leverage these modified polymers in the field of smart materials. mdpi.com The unique molecular architecture can be exploited to create materials that respond to external stimuli. An example is the development of electrically conductive nanocomposites. expresspolymlett.com In one study, a bio-based surfactant derived from this compound (4-hydroxy-2-pentadecyl benzene-1-sulphonic acid) was used as a dopant and template to create a conductive polyaniline-clay nanocomposite within a PVC matrix, suggesting potential for applications like electromagnetic interference shielding. expresspolymlett.com

Surfactant and Detergent Formulations

This compound is a key intermediate in the chemical industry, particularly in the production of surfactants and detergents. nih.govontosight.ai Its molecular structure, featuring a long, hydrophobic alkyl tail and a hydrophilic benzene (B151609) ring, makes it an ideal precursor for surface-active agents. solubilityofthings.com

Role as Precursors for Surfactants

This compound serves as a starting material for synthesizing various surfactants. nih.govsolubilityofthings.com The long pentadecyl group provides the necessary hydrophobicity, a key feature for surfactant molecules that allows them to interact with non-polar substances like oils and greases. ontosight.ai Through chemical modification of the benzene ring, a polar head group can be introduced, resulting in an amphiphilic molecule capable of reducing surface tension. rsc.org Derivatives of this compound, such as those found in Cashew Nut Shell Liquid (CNSL), are precursors for anionic, cationic, and nonionic surfactants. rsc.orgtandfonline.com

Detergent Alkylates and Linear Alkylsulfonates (LAS)

This compound is classified as a linear alkylbenzene (LAB), a family of organic compounds that are primary components in the manufacture of biodegradable detergents. nih.goviranpetroleum.co The production process involves the sulfonation of the benzene ring to produce linear alkylbenzene sulfonates (LAS). nih.gov this compound sulfonate is a specific type of LAS. who.int These anionic surfactants are the workhorses of the detergent industry, valued for their effectiveness in cleaning and their biodegradability, which is facilitated by the linear structure of the alkyl chain. iranpetroleum.coscribd.com

Lubricants and Additives

The inherent properties of this compound also lend themselves to applications in lubricants and as performance-enhancing additives. nih.govontosight.ai Linear alkylbenzenes, including this compound, are used to manufacture high-quality lubricating oils that exhibit excellent thermal stability. iranpetroleum.co

As an additive, its derivatives can improve the performance of lubricant formulations. For example, pentadecyl benzene sulphonic acid is a suitable precursor for creating overbased sulphonate detergents. googleapis.com These detergents are added to lubricating oils, particularly for marine and industrial engines, to neutralize acidic combustion byproducts and to keep engine components clean by dispersing soot and sludge. googleapis.com The high molecular weight and thermal stability of such compounds make them suitable for high-temperature lubricant applications. vulcanchem.com

Dielectric Materials and Electronics

This compound and its derivatives are notable for their applications in the field of dielectric materials and electronics, owing to their specific electrical insulating properties and their ability to be incorporated into advanced polymer systems.

Heavy alkyl benzenes (HABs), a category of compounds that includes this compound, are recognized for their excellent dielectric properties. gfufa.comarena-petrogas.com These properties, combined with high oxidation stability, make them suitable for use in high-voltage applications such as transformer and electrical oils. gfufa.comarena-petrogas.com The fundamental dielectric property of a material is its dielectric constant (relative permittivity). For n-pentadecylbenzene, the predicted dielectric constant is 2.1643. byu.edu Liquid dielectric compositions containing alkylbenzenes with alkyl chains of nine to 15 carbon atoms have been developed for use in high-voltage electrical devices like transformers and capacitors, aiming for a minimum dielectric strength of about 40 KV. google.com

The incorporation of the long pentadecyl side chain into polymer backbones has been a key strategy for developing high-performance polymers for electronic applications. This structural modification enhances the solubility and processability of otherwise intractable polymers without significantly compromising their desirable thermal properties. For instance, polyimides synthesized using 4-pentadecylbenzene-1,3-diamine (PBDA) exhibit improved solubility in organic solvents. researchgate.netresearchgate.net This allows them to be cast into flexible and tough films, which are essential for applications in microelectronics. researchgate.net These polyimides containing pendent pentadecyl chains are noted for their potential as polymer dielectrics. researchgate.netresearchgate.net

Furthermore, derivatives of this compound have been used to create novel conductive polymers. Researchers have designed a solution-processable, macroscopically oriented conductive polymer called Polyfluorene pentadecyl benzene (PFLPDB) by coupling fluorene (B118485) with 3-pentadecylphenol (B1217947). expresspolymlett.com This material forms nanofibers and exhibits an electrical conductivity of 2.1 x 10⁻² S·cm⁻¹. expresspolymlett.com An Organic Field Effect Transistor (OFET) fabricated with PFLPDB showed a field-effect mobility of 1.076 cm²·v⁻¹·s⁻¹, suggesting its promise as an active material for organic microelectronic devices. expresspolymlett.com

Table 1: Dielectric and Electronic Properties of this compound and Related Materials

Compound/Material Property Value/Finding Application Source
n-Pentadecylbenzene Dielectric Constant 2.1643 (Predicted) Dielectric Fluids byu.edu
Alkylbenzenes (C9-C15) Dielectric Strength > 40 KV Transformer Oils, Capacitors google.com
Heavy Alkyl Benzene (HAB) Dielectric Properties Excellent dielectric strength and low dissipation factor Electrical Oils, Insulating Fluids gfufa.comarena-petrogas.com
Polyimides with pendent pentadecyl chain Solubility Soluble in organic solvents like chloroform Polymer Dielectrics, Thin Films researchgate.netresearchgate.net
Polyfluorene pentadecyl benzene (PFLPDB) Electrical Conductivity 2.1 x 10⁻² S·cm⁻¹ Organic Microelectronics expresspolymlett.com
Polyfluorene pentadecyl benzene (PFLPDB) Field-Effect Mobility 1.076 cm²·v⁻¹·s⁻¹ Organic Field Effect Transistors (OFETs) expresspolymlett.com

Bio-based Materials and Sustainable Technologies

The imperative for sustainable technologies has driven research towards utilizing renewable resources for chemical synthesis. This compound and its derivatives, particularly those sourced from Cashew Nut Shell Liquid (CNSL), have emerged as significant bio-based building blocks for a variety of sustainable materials. tandfonline.com CNSL is a low-cost, abundant byproduct of the cashew industry, making it an attractive renewable feedstock. ontosight.airsc.org

One of the primary components derived from CNSL is cardanol, which is a phenol (B47542) substituted with a C15 alkyl chain (pentadecyl and its unsaturated analogues). tandfonline.com Hydrogenation of cardanol yields 3-pentadecylphenol, a key precursor for various materials. ontosight.ai This bio-based phenol is a candidate for producing water-resistant coatings and biodegradable materials. ontosight.ai

Derivatives of this compound are extensively used in the formulation of "green" surfactants. rsc.org For example, 4-hydroxy pentadecyl benzene sulfonic acid, which can be produced by the sulfonation of cardanol, exhibits excellent surfactant properties and is utilized in commercial detergents. google.com These bio-based surfactants provide a sustainable alternative to conventional surfactants derived from fossil fuels. rsc.orggoogle.com

In polymer science, the pentadecyl group is incorporated into various high-performance polymers to enhance their properties. researchgate.net The long, flexible alkyl chain improves processability and imparts flexibility to the polymer backbone. researchgate.net This has been demonstrated in the synthesis of bio-based polyamides, polyimides, and polyurethanes. researchgate.netacs.org

Polyurethanes: Bio-based diisocyanates, such as 2,4-diisocyanato-1-pentadecylbenzene derived from CNSL, are used in the synthesis of polyurethanes, reducing the reliance on petrochemicals like toluene diisocyanate (TDI). mdpi.comresearchgate.netresearchgate.net

Polyamides and Polyimides: Aromatic diamines like 4-pentadecylbenzene-1,3-diamine serve as monomers for creating soluble and processable high-performance polyamides and polyimides. researchgate.netresearchgate.net

Other Polymers: 1-(allyloxy)-3-pentadecylbenzene, also synthesized from cardanol, is a starting material for novel bio-based Gemini surfactants. mdpi.com Furthermore, cardanol has been converted into cyanate ester resins for applications in composites and adhesives. rsc.org

The use of this compound-containing monomers derived from CNSL represents a significant step towards the development of sustainable polymers and materials with a reduced environmental footprint. acs.org

Table 2: this compound in Bio-based and Sustainable Applications

Renewable Source Precursor Compound Derived Material Application Source
Cashew Nut Shell Liquid (CNSL) Cardanol / 3-Pentadecylphenol 4-hydroxy pentadecyl benzene sulfonic acid Bio-surfactants in detergents rsc.orggoogle.com
Cashew Nut Shell Liquid (CNSL) Cardanol 2,4-diisocyanato-1-pentadecylbenzene Bio-based Polyurethanes mdpi.comresearchgate.netresearchgate.net
Cashew Nut Shell Liquid (CNSL) Cardanol 4-pentadecylbenzene-1,3-diamine Soluble Polyimides and Polyamides researchgate.netresearchgate.net
Cashew Nut Shell Liquid (CNSL) 3-Pentadecylphenol Polyfluorene pentadecyl benzene (PFLPDB) Conductive Polymers expresspolymlett.com
Cashew Nut Shell Liquid (CNSL) Cardanol 1-cyanato-3-pentadecylbenzene Cyanate Ester Resins rsc.org
Cashew Nut Shell Liquid (CNSL) Cardanol 1-(allyloxy)-3-pentadecylbenzene Gemini Surfactants mdpi.com

Environmental Fate and Ecotoxicological Studies

Environmental Release and Exposure Pathways

The primary routes of pentadecylbenzene's entry into the environment are linked to its industrial applications, particularly in the manufacturing of detergents.

This compound is utilized as a precursor in the synthesis of linear alkylbenzene sulfonates (LAS), which are major active ingredients in synthetic detergents. nih.govontosight.airesearchgate.net Consequently, the production of this compound and its use in the formulation of detergents can lead to its release into the environment through various waste streams. nih.gov Although modern LAS are designed to be biodegradable, residual unsulfonated alkylbenzenes, including this compound, can be introduced into municipal wastewater. mit.edu Historically, highly branched alkylbenzene sulfonate surfactants were found to be poorly biodegradable, leading to a shift towards more linear forms like those derived from this compound to improve their environmental profile. google.com

Beyond its role in the detergent industry, this compound can enter the environment from other artificial or anthropogenic sources. These include its use in materials science as a precursor for surfactants or as an additive in lubricants. solubilityofthings.com The handling and disposal of products containing this compound contribute to its environmental presence. ontosight.ai While specific data on large-scale releases are limited, the general use of alkylbenzenes in industrial and consumer products suggests that various waste streams are potential pathways for environmental contamination. nih.gov

Release from Production and Use in Detergents

Distribution and Partitioning in Environmental Compartments

Once released, the distribution of this compound in the environment is governed by its physical and chemical properties, such as its vapor pressure, water solubility, and octanol-water partition coefficient.

With a vapor pressure of 7.2 x 10⁻⁶ mm Hg at 25°C, this compound is expected to exist in both the vapor and particulate phases in the atmosphere. nih.gov In the vapor phase, it is susceptible to degradation by photochemically-produced hydroxyl radicals. nih.gov The estimated half-life for this atmospheric reaction is approximately 16 hours. nih.gov Particulate-phase this compound is removed from the atmosphere through wet and dry deposition. nih.gov

Table 1: Estimated Atmospheric Fate of this compound

ParameterValueSource
Vapor Pressure (25°C)7.2 x 10⁻⁶ mm Hg nih.gov
Atmospheric StateVapor and Particulate Phases nih.gov
Vapor-Phase Reaction Half-Life~16 hours nih.gov
Removal Mechanism (Particulate)Wet and Dry Deposition nih.gov

In the terrestrial environment, this compound is expected to be immobile. nih.gov This is based on an estimated log Koc value of 6.5, which suggests strong adsorption to soil particles. nih.gov This immobility is a key factor in its persistence and potential for accumulation in soil. The strong hydrophobic nature of this compound, characterized by a long alkyl chain, contributes to its tendency to bind to organic matter in the soil. ontosight.aisolubilityofthings.com

The potential for this compound to volatilize from water and soil surfaces is influenced by its Henry's Law constant, which is estimated to be 0.79 atm-cu m/mole. nih.gov This value indicates that volatilization from water surfaces is expected to be a rapid process. nih.gov However, the strong adsorption of this compound to soil and sediment can significantly reduce the rate of volatilization. nih.gov

For instance, the estimated volatilization half-life from a model river (1 m deep, 1 m/sec flow, 3 m/sec wind) is 5 hours, assuming no adsorption. nih.gov From a model lake, the half-life is estimated at 7 days without considering adsorption. nih.gov When adsorption is factored in, the estimated volatilization half-life from a model pond increases dramatically to 70 years. nih.gov Volatilization from moist soil surfaces may occur, but it is likely attenuated by adsorption. nih.gov Due to its low vapor pressure, volatilization from dry soil surfaces is not expected to be a significant process. nih.gov

Table 2: Estimated Volatilization Half-Lives of this compound

Environmental CompartmentConditionEstimated Half-LifeSource
Model RiverAdsorption Neglected5 hours nih.gov
Model LakeAdsorption Neglected7 days nih.gov
Model PondAdsorption Considered70 years nih.gov

Environmental Water Concentrations

This compound's presence in environmental waters is primarily linked to its use as a precursor in the manufacturing of surfactants and detergents. nih.gov Specifically, it is a component of linear alkylbenzenes (LABs), which are sulfonated to produce linear alkylbenzenesulfonates (LAS), a major ingredient in synthetic detergents. nih.govmit.edu Consequently, unsulfonated residues of LABs, including this compound, can enter aquatic environments through municipal and industrial wastewater discharges. nih.govmit.edu

Direct measurements of this compound in water are not widely documented. However, one study identified traces of this compound in the Illinois River, with the source being a manufacturing facility for surfactants, detergents, and plastic moldings. nih.gov The environmental concentrations of the resulting LAS can vary significantly due to factors such as the analytical methods used, the specific characteristics of the sampling location (e.g., proximity to wastewater outfalls, efficiency of sewage treatment), and seasonal changes, which can cause concentrations to differ by as much as twofold. who.int While specific concentration values for this compound are scarce, its association with LAS production suggests its distribution in areas impacted by wastewater. mit.eduwho.int

Bioconcentration and Bioaccumulation in Aquatic Organisms

Bioconcentration refers to the accumulation of a chemical from water, while bioaccumulation includes all sources of exposure, including food and sediment. europa.eu The potential for this compound to concentrate in aquatic organisms is considered moderate. nih.gov The bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to that in the water, is a key indicator. europa.eu

For n-pentadecylbenzene, the BCF has been estimated through modeling and by analogy to similar compounds. nih.gov

An estimated log octanol-water partition coefficient (log Kow) of 9.42 was used to calculate an estimated BCF of 3. nih.gov

By comparison, dodecylbenzene, a shorter-chain alkylbenzene, was measured to have a BCF of 35 in bluegill sunfish. By analogy, the BCF for n-pentadecylbenzene is expected to be in a similar range, which, according to standard classification schemes, suggests a moderate potential for bioconcentration. nih.gov

Ecotoxicological Assessment

The ecotoxicological impact of this compound is closely related to its role as a raw material for linear alkylbenzene sulfonate (LAS) detergents. nih.gov The assessment, therefore, often involves studying the effects of these commercial detergent mixtures on aquatic life.

Linear alkylbenzene sulfonates are among the most extensively studied surfactants. Ecotoxicological studies on aquatic organisms have been conducted to determine the potential environmental risk of these detergent components. One comparative study investigated the toxicity of a neutralized alkylbenzene sulfonate on several species of aquatic fauna. nih.gov The results, which determined the median tolerance limit (TLm) at 48 hours and the presumable harmless concentration, indicated varying susceptibility among species. nih.gov

Table 1: Comparative Toxicity of Alkyl Benzene (B151609) Sulfonate on Aquatic Fauna

Aquatic SpeciesCommon Name48-hr Median Tolerance Limit (TLm) (mg/L)Presumable Harmless Concentration (mg/L)
Daphnia magnaWater FleaN/AN/A
Culex pipiensMosquito LarvaeN/AN/A
Tubifex rivulorumSludge WormN/AN/A
Lymnaea vulgarisSnailN/AN/A
Rana cyanophlyctisTadpoleN/AN/A
Cirrhina mrigalaFish FingerlingN/AN/A

Data derived from Lal et al. (1983). The study concluded that water fleas were the most susceptible to the detergent's toxicity, while mosquito larvae were the most resistant. Behavioral changes were also noted as an index of toxicity. nih.gov

Phenolic lipids, a class of compounds that includes derivatives of this compound, are known to interact with and disrupt biological membranes. nih.gov Due to their amphiphilic nature—possessing both a hydrophilic phenolic head and a long hydrophobic alkyl chain—they can easily incorporate into the phospholipid bilayers of cell membranes. nih.govresearchgate.net

Research on this compound derivatives and related phenolic lipids has revealed several key interactions:

Increased Permeability: The incorporation of these compounds into liposomal and biological membranes can increase their permeability to small non-electrolytes and cations. researchgate.net This disruption can lead to the formation of non-bilayer structures within the membrane. researchgate.net

Membrane Fluidity and Packing: Studies using fluorescent probes on dipalmitoylphosphatidylcholine (DPPC) liposomes showed that resorcinolic lipids (which are structurally related) alter the properties of the membrane. researchgate.net A semisynthetic derivative, 1-sulfate-3-myristoyl-5-pentadecylbenzene, was found to quench fluorescence signals from deep within the lipid bilayer, indicating its deep penetration into the membrane core. nih.govresearchgate.net This action can cause defects in the packing of phospholipids. researchgate.net

Inhibition of Membrane Proteins: The interaction of phenolic lipids with cellular membranes can inhibit the activity of integral membrane proteins. For example, alkylphenols have been reported to inhibit plasma membrane Ca²⁺-ATPase. nih.gov

Studies on Synthetic Detergents (e.g., LAS)

Remediation and Degradation Technologies

The environmental persistence of this compound is mitigated by natural degradation processes and can be addressed by engineered remediation technologies.

Biodegradation: River die-away tests have demonstrated that alkylbenzenes are readily biodegradable, with half-lives for C10 to C13 isomers ranging from 1.7 to 11.4 days in river water. nih.gov This suggests that this compound is also susceptible to microbial degradation in aerobic aquatic environments. nih.gov

Abiotic Degradation: In the atmosphere, vapor-phase n-pentadecylbenzene is degraded by reacting with photochemically-produced hydroxyl radicals. nih.gov The estimated half-life for this reaction is about 16 hours. nih.gov

Engineered Remediation: For contaminated soil and groundwater, several technologies are applicable for treating hydrocarbons like this compound.

In Situ Chemical Reduction (ISCR): This technology involves introducing chemical reductants into the subsurface to degrade contaminants. A combination of colloidal zero-valent iron (ZVI) and colloidal activated carbon has been shown to be a powerful strategy. regenesis.com The activated carbon rapidly sorbs contaminants, preventing their migration, while the ZVI promotes degradation. regenesis.com This method can also stimulate anaerobic biological degradation. regenesis.comfrtr.gov

Adsorption: Materials like zeolite molecular sieves have been proposed for the removal of various toxins, which could potentially include organic compounds like this compound from water. google.com

Computational Chemistry and Modeling

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time. For pentadecylbenzene, these simulations offer insights into its dynamic behavior, such as in thermal cracking processes and its interactions in complex mixtures.

ReaxFF, a reactive force field, has been utilized in MD simulations to model the cracking of vacuum gasoil components, including this compound. researchgate.netresearchgate.net These simulations can track the destruction of the initial hydrocarbon molecules over very short timescales (e.g., picoseconds) at high temperatures (e.g., 2000 K). researchgate.net This modeling approach helps in understanding the mechanisms of adsorption and destruction of aromatic components like this compound on catalyst surfaces, such as nickel nanoclusters. researchgate.netresearchgate.net The simulations can determine all routes of destruction for the initial hydrocarbons, providing a detailed picture of the catalytic cracking process. researchgate.net

Furthermore, MD simulations have been applied to study derivatives of this compound, such as 3-pentadecylcatechol (B1204209) and 5-pentadecylresorcinol, to understand their interactions with biological targets. These studies characterize how the chemical structures, including the long pentadecyl chain, correlate with biological activity by simulating their binding and dynamics within protein active sites.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These methods provide high accuracy for properties like molecular geometry, energy, and reactivity.

For this compound, quantum chemistry has been used to calculate its properties and interactions. For instance, calculations have been performed to understand its behavior on a nickel surface, which is relevant to catalytic processes. researchgate.net The enthalpies of thermal destruction reactions of this compound obtained from ReaxFF simulations have been shown to correlate well with those determined by quantum chemistry using Density Functional Theory (DFT) approximations (e.g., ub3lyp/6-31g(d,p)). researchgate.net

Quantum chemical calculations are also fundamental to Quantitative Structure-Property Relationship (QSPR) models. Descriptors calculated through quantum chemistry are used to predict various thermophysical properties. byu.edu For example, methods like the Hartree-Fock method can be used to calculate properties such as the dielectric constant of fluids like n-pentadecylbenzene. byu.edu These calculations help in understanding how the electronic structure of the molecule influences its bulk properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and the related Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the activity or properties of chemicals based on their molecular structure. nih.govmdpi.com These models establish a mathematical relationship between chemical structure, represented by molecular descriptors, and a specific property. mdpi.com

For long-chain alkylbenzenes like this compound, QSAR/QSPR models are valuable for estimating thermophysical properties that may be difficult or costly to measure experimentally. byu.edu The process involves selecting the most significant molecular descriptors through statistical analyses like stepwise multiple-linear regression (MLR) to build a predictive model. byu.edu

QSPR models have been developed to predict a wide range of thermophysical properties for organic compounds, including this compound. These properties are crucial for the design and operation of industrial chemical processes. mdpi.com

A key application is the prediction of dielectric constants. byu.edu A QSPR correlation for pure organic chemicals, including n-pentadecylbenzene, has been developed with an expected average absolute percent error of less than 3% for hydrocarbons. byu.edu Another important property is the standard enthalpy of formation (ΔHf°), which can be predicted using models based on molecular descriptors derived solely from the chemical structure. mdpi.com

The table below presents a comparison of experimental and estimated boiling point and density values for this compound, illustrating the application of predictive modeling.

PropertyExperimental ValueEstimated Value
Boiling Point (°C)373373.1
Density (g/cm³)0.8540.856

Reaction Pathway Modeling

Modeling reaction pathways is essential for understanding the chemical transformations a molecule undergoes under specific conditions, such as high temperatures. For n-pentadecylbenzene, reaction modeling has been crucial in elucidating its pyrolysis (thermolysis) mechanisms, which is relevant to the processing of heavy crude oils and asphaltenes. acs.orgumich.edu

Studies on the thermolysis of n-pentadecylbenzene at temperatures between 375 to 450 °C reveal that its reaction mechanism is primarily free-radical. acs.org A detailed reaction model shows that the pyrolysis proceeds through several pathways:

Primary Pathway 1: This major pathway leads to the formation of toluene (B28343) and 1-tetradecene (B72687). acs.orgumich.edu This occurs via the facile β-scission of the γ-pentadecylbenzene radical, which yields a resonance-stabilized benzyl (B1604629) radical and the corresponding α-olefin. umich.edu

Primary Pathway 2: A second significant product pair is styrene (B11656) and n-tridecane. acs.orgumich.edu

Minor Pathways: A complete series of other n-alkanes, α-olefins, phenylalkanes, and phenylolefins are also formed, but in much lower yields. acs.orgumich.edu

Future Research Directions and Perspectives

Development of Novel Pentadecylbenzene Derivatives for Specific Applications

The unique molecular structure of this compound, featuring a long hydrophobic alkyl chain and an aromatic ring, makes it a valuable precursor for a variety of functional molecules. solubilityofthings.com Future research will likely focus on the synthesis of novel derivatives with tailored properties for specific high-value applications.

One promising avenue is the development of advanced surfactants and emulsifiers. By introducing hydrophilic moieties onto the benzene (B151609) ring, researchers can create a new generation of surfactants with potentially superior performance in detergents, pharmaceutical formulations, and industrial processes. ontosight.ai For instance, the synthesis of 4-hydroxy pentadecyl benzene sulfonic acid and its salts has been explored for its surfactant properties. google.com Further research could optimize the synthesis of such compounds, potentially leading to more efficient and environmentally friendly processes. google.com

Another area of interest is the creation of high-performance polymers. Incorporating this compound derivatives as monomers can impart desirable properties such as improved solubility, thermal stability, and flexibility to polymers like polyamides, polyimides, and polyesters. vulcanchem.comresearchgate.net Research into novel difunctional monomers derived from this compound, such as diamines, diacids, and diisocyanates, could lead to the development of advanced materials for applications in electronics, aerospace, and packaging. techex.in For example, the synthesis of 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene provides a precursor for various difunctional monomers. google.com

The inherent hydrophobicity of the pentadecyl chain also makes its derivatives suitable for applications in lubricants and as additives in coatings. solubilityofthings.comvulcanchem.com Future studies could explore the synthesis of derivatives with enhanced thermal and oxidative stability for use in high-temperature applications.

Advanced Spectroscopic and Chromatographic Characterization Techniques

A thorough understanding of the structure and properties of this compound and its derivatives is crucial for their effective application. While standard techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable information, future research will benefit from the application of more advanced analytical methods. vulcanchem.com

Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC–TOFMS) and tandem mass spectrometry (GC-MS/MS) can provide detailed separation and identification of complex mixtures containing this compound and its isomers. acs.org These techniques are particularly valuable for analyzing crude oils and other complex environmental or industrial samples where various alkylbenzenes may be present. acs.org

Advanced NMR techniques, such as two-dimensional NMR (COSY, HSQC, HMBC), can provide unambiguous assignments of proton and carbon signals, which is especially important for complex derivatives with multiple substitution patterns on the benzene ring. Furthermore, solid-state NMR could be employed to study the structure and dynamics of this compound-containing polymers. acs.org

X-ray diffraction analysis will continue to be important for determining the crystalline structure of solid derivatives and polymers, providing insights into their packing and morphology. researchgate.net Techniques like scanning electron microscopy (SEM) can be used to visualize the morphology of polymers and composites derived from this compound. researchgate.net

In-depth Mechanistic Studies of Reactions and Degradation

Understanding the reaction mechanisms of this compound is fundamental to controlling its synthesis and predicting its environmental fate. Pyrolysis studies have shown that this compound decomposes through free-radical chain reactions, leading to a variety of smaller molecules. umich.eduumich.edu Future research could employ computational modeling alongside experimental studies to further elucidate these complex reaction networks. acs.orgacs.org Investigating the pyrolysis of binary mixtures containing this compound can also provide insights into its behavior in more complex hydrocarbon systems. umich.edu

The oxidation of this compound and its derivatives is another critical area for mechanistic investigation. For example, the oxidation of 4-pentadecylbenzene-1,2-diol (B14726242) to form ortho-quinones is a key reaction for some of its potential applications. vulcanchem.com Detailed kinetic and mechanistic studies of such reactions, potentially using isotopic labeling, can lead to more efficient and selective synthetic methods.

From an environmental perspective, understanding the degradation pathways of this compound is crucial. Studies on its atmospheric degradation have estimated a half-life of about 16 hours due to reaction with hydroxyl radicals. nih.gov However, more experimental data is needed to confirm these estimates and to investigate other potential degradation pathways in air, water, and soil. nih.gov The biodegradation of this compound in river water has been observed, but further research is needed to identify the microorganisms and enzymes involved and the ultimate fate of the degradation products. nih.gov

Green Chemistry and Sustainable Synthesis Innovations

The principles of green chemistry are increasingly important in the chemical industry, and future research on this compound will undoubtedly focus on developing more sustainable synthetic routes. A significant portion of this compound and its derivatives are derived from cashew nut shell liquid (CNSL), a renewable and readily available resource. google.comrsc.orgresearchgate.net This provides a strong foundation for the green synthesis of these compounds.

Future innovations could focus on several key areas:

Solvent-free reactions: Developing synthetic methods that minimize or eliminate the use of volatile and hazardous organic solvents. For example, a solvent-free process for the preparation of 4-hydroxy pentadecyl benzene sulfonic acid has been reported. google.com

Catalytic methods: Utilizing highly efficient and selective catalysts to improve reaction yields and reduce energy consumption. This includes the use of biocatalysts, which can operate under mild conditions.

Non-phosgene routes: For the synthesis of isocyanate derivatives, developing safer alternatives to the highly toxic phosgene (B1210022) is a priority. nih.govmdpi.com

Atom economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

A recent review highlights the potential of CNSL as a feedstock for a wide range of sustainable surfactants, underscoring the importance of green chemistry in this field. rsc.org

Comprehensive Ecotoxicological and Environmental Impact Assessments

While this compound is used in various applications, a comprehensive understanding of its ecotoxicological profile and long-term environmental impact is still developing. ontosight.ai Alkylbenzenes, in general, can persist in the environment and may pose risks to aquatic and soil ecosystems. ontosight.ai

Future research should focus on:

Aquatic Toxicity: Conducting detailed studies on the toxicity of this compound and its key derivatives to a range of aquatic organisms, including algae, invertebrates, and fish. While some data exists for related compounds, specific data for this compound is limited.

Bioaccumulation Potential: Investigating the potential for this compound to accumulate in the tissues of organisms. Its high lipophilicity, as indicated by a high log Kow, suggests that bioaccumulation could be a concern. nih.gov

Persistence and Biodegradability: Conducting more extensive studies on the persistence of this compound in different environmental compartments (soil, sediment, water) and under various conditions. While it is considered readily biodegradable in river water, its behavior in other environments needs further investigation. nih.gov

Endocrine Disruption Potential: Assessing the potential for this compound and its derivatives to interfere with the endocrine systems of wildlife and humans.

The development of reliable analytical methods for detecting low concentrations of this compound in environmental samples will be crucial for these assessments. acs.org

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental research offers a powerful tool for advancing our knowledge of this compound. Computational chemistry can be used to predict a wide range of properties and behaviors, guiding experimental work and providing deeper insights into observed phenomena.

Future integrated approaches could include:

Predicting Molecular Properties: Using quantum mechanical calculations to predict the spectroscopic properties (NMR, IR), reactivity, and electronic structure of novel this compound derivatives. vulcanchem.com

Modeling Reaction Mechanisms: Employing computational fluid dynamics and kinetic modeling to simulate pyrolysis and other complex reactions, helping to unravel intricate reaction pathways. umich.edusci-hub.se

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to predict the toxicity and environmental fate of this compound derivatives based on their molecular structure. This can help prioritize which compounds to synthesize and test experimentally.

Molecular Dynamics Simulations: Simulating the behavior of this compound-based polymers and surfactants to understand their self-assembly, interactions with other molecules, and material properties. usm.edu

By combining the predictive power of computational methods with the real-world validation of experimental studies, researchers can accelerate the discovery and development of new applications for this compound while ensuring its safe and sustainable use.

Q & A

Q. How can this compound be functionalized to study structure-activity relationships (SAR) in surfactant applications?

  • Methodological Answer : Synthesize derivatives (e.g., sulfonated, hydroxylated) via electrophilic substitution. Test interfacial tension reduction using a Du Noüy ring tensiometer. Corrogate SAR using quantitative structure-property relationship (QSPR) models with descriptors like HLB or cmc .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.